![molecular formula C25H26N4O6S B2356840 7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-47-9](/img/no-structure.png)
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Neuropharmacology
Dopamine Receptor Agonism: This compound contains structural motifs that are indicative of dopamine receptor agonism, similar to drugs like Piribedil . It could be researched for its potential to treat neurological disorders such as Parkinson’s disease by stimulating dopamine receptors in the brain.
Cardiovascular Research
Vasodilation Effects: The benzodioxolylmethyl group within the compound’s structure is known to have vasodilatory effects . This could be explored for the treatment of peripheral vascular diseases and improving blood flow in cardiovascular research.
Oncology
Anticancer Properties: Some derivatives of benzodioxole have shown selectivity between cancer cells and normal cells . The compound could be investigated for its efficacy and selectivity in targeting cancer cells without affecting healthy cells.
Pharmacokinetics
Drug Metabolism and Excretion: The compound’s metabolites and their renal excretion can be studied to understand its pharmacokinetic properties. This research could inform dosage and delivery methods for therapeutic applications .
Ophthalmology
Retinal Therapeutics: Due to its structural similarity to compounds known to affect retinal blood flow, this compound could be studied for its potential to treat retinal deficiencies and improve visual acuity .
Neurology
Cognitive Function Improvement: Compounds with similar structures have been used to improve cognitive symptoms in the elderly, such as attention and memory deficits. This compound could be researched for its neuroprotective and cognitive-enhancing properties .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one with 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one", "4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid", "Sodium triacetoxyborohydride", "Methanol", "Chloroform", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Dissolve 7-chloro-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one (1.0 g) and 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboxylic acid (1.2 g) in methanol (20 mL) and add acetic acid (0.5 mL).", "Step 2: Heat the reaction mixture at reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated solid.", "Step 4: Wash the solid with methanol and dry under vacuum to yield the crude product.", "Step 5: Dissolve the crude product in chloroform (20 mL) and add sodium triacetoxyborohydride (1.5 g).", "Step 6: Stir the reaction mixture at room temperature for 24 hours.", "Step 7: Quench the reaction by adding water (20 mL) and stirring for 30 minutes.", "Step 8: Separate the organic layer and wash with water (2 x 20 mL).", "Step 9: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.", "Step 10: Purify the crude product by column chromatography using chloroform/methanol (9:1) as the eluent.", "Step 11: Recrystallize the purified product from methanol to yield the final product." ] } | |
Numéro CAS |
688054-47-9 |
Nom du produit |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Formule moléculaire |
C25H26N4O6S |
Poids moléculaire |
510.57 |
Nom IUPAC |
7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C25H26N4O6S/c30-23(28-8-6-27(7-9-28)13-16-3-4-19-20(10-16)33-14-32-19)2-1-5-29-24(31)17-11-21-22(35-15-34-21)12-18(17)26-25(29)36/h3-4,10-12H,1-2,5-9,13-15H2,(H,26,36) |
Clé InChI |
VMSHLXFJJOYZGH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC6=C(C=C5NC4=S)OCO6 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2356757.png)
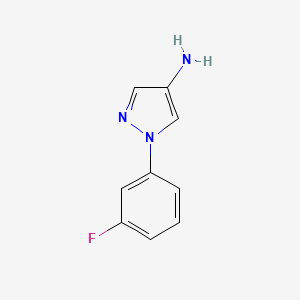

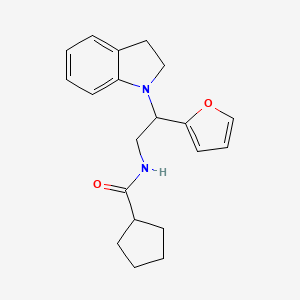

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2356770.png)
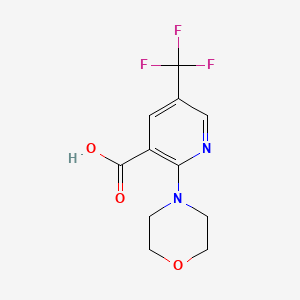
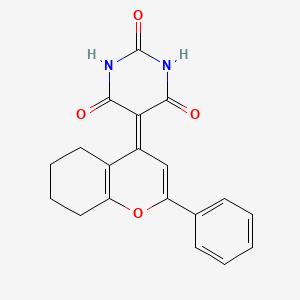
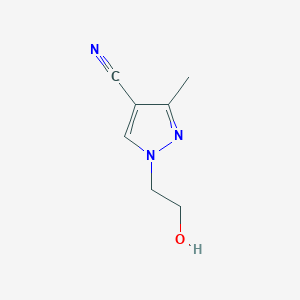
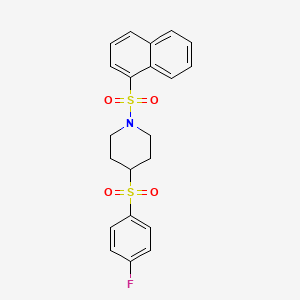
![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2356775.png)

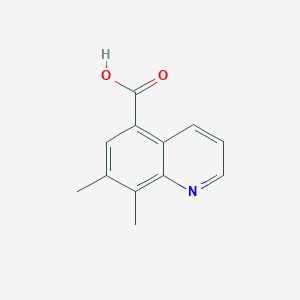
triazin-4-one](/img/structure/B2356780.png)